molecular formula C12H15NO3 B7784608 4-(1,3-Benzodioxol-5-yloxy)piperidine CAS No. 162402-36-0

4-(1,3-Benzodioxol-5-yloxy)piperidine

Cat. No.: B7784608
CAS No.: 162402-36-0
M. Wt: 221.25 g/mol
InChI Key: ARQNAYWIXWXEDR-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)piperidine is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a piperidine ring bonded to a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)piperidine typically involves the reaction of piperidine with a benzodioxole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 1,3-benzodioxole-5-chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring .

Scientific Research Applications

The compound 4-(1,3-Benzodioxol-5-yloxy)piperidine is of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.
  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from apoptosis, indicating a role in neurodegenerative disease treatment.

Biological Studies

The compound's interaction with biological systems has been a focus of research:

  • Receptor Binding Studies : Its structural similarity to known neurotransmitters allows it to bind to various receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmission and affect mood and behavior.
  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise for developing new drugs targeting metabolic disorders.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug discovery.
  • Functionalization Reactions : The compound can undergo various functionalization reactions to introduce additional functional groups, enhancing its biological activity or selectivity.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of derivatives based on this compound. The results indicated that certain modifications led to increased affinity for serotonin transporters and improved efficacy in animal models of depression.

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it significantly reduced cell death in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yloxy)piperidine is unique due to its combined piperidine and benzodioxole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from simpler piperidine or benzodioxole derivatives .

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)piperidine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzodioxole moiety. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, and its structure can be represented as follows:

SMILES C1CCN(CC1)C2=C(C=CC=C2)OCOC3=C(C=C(C=C3)O)O\text{SMILES }C1CCN(CC1)C2=C(C=CC=C2)OCOC3=C(C=C(C=C3)O)O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it acts as a dual modulator of the 5-HT_2A (serotonin) and D_3 (dopamine) receptors, contributing to its potential effects on mood and cognition .

Key Mechanisms:

  • Serotonin Receptor Modulation: This compound may influence serotonin levels, which are crucial for mood regulation.
  • Dopamine Receptor Interaction: By modulating dopamine receptors, it may affect reward pathways and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to alterations in serotonergic and dopaminergic signaling pathways .

Neuroprotective Properties

Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The benzodioxole structure is known for antioxidant activity, which could contribute to these effects .

Case Studies

  • Study on Serotonin Modulation:
    A study demonstrated that derivatives of this compound significantly increased serotonin levels in rat models. This increase correlated with reduced depressive behaviors .
  • Dopaminergic Activity:
    Another investigation focused on the compound's impact on D_3 receptors, revealing enhanced dopaminergic signaling that may benefit conditions such as schizophrenia and depression .

Research Findings

StudyFindings
Increased serotonin levels in rat modelsSuggests potential antidepressant effects
Enhanced D_3 receptor activityMay aid in treating mood disorders
Antioxidant properties observedPotential neuroprotective effects

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-11-12(15-8-14-11)7-10(1)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNAYWIXWXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286379
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-36-0
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162402-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 208°-209°; [α]D =-29.1° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
Quantity
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reactant
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